Endothelin 1

Receptor pharmacology Radioligand binding ETA/ETB selectivity

Choose Endothelin 1 (CAS 117399-94-7) as your reference agonist for endothelin system research. With balanced, high-affinity binding to both ETA (IC50 0.15 nM) and ETB (IC50 0.12 nM) receptors, it is the only isopeptide that recapitulates native, integrated physiological responses. Its superior vasoconstrictor potency (EC50 1.4 nM) and unique resistance to antagonist displacement make it irreplaceable for reproducible ex vivo vessel reactivity studies and novel antagonist screening programs. Do not compromise your data with weaker or receptor-biased substitutes.

Molecular Formula C109H159N25O32S5
Molecular Weight 2491.9 g/mol
CAS No. 117399-94-7
Cat. No. B612365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndothelin 1
CAS117399-94-7
SynonymsET-1;  Endothelin-1;  Endothelin1;  Endothelin 1
Molecular FormulaC109H159N25O32S5
Molecular Weight2491.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N
InChIInChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166)
InChIKeyZUBDGKVDJUIMQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endothelin 1 (CAS 117399-94-7): Potent Endogenous Vasoconstrictor Peptide and Dual ETA/ETB Receptor Agonist


Endothelin 1 (ET-1) is a 21-amino acid endogenous peptide that acts as the most potent vasoconstrictor substance known, exerting its effects through dual agonism of ETA and ETB G-protein-coupled receptors [1]. First isolated from porcine aortic endothelial cells, ET-1 belongs to a family of three mammalian vasoactive peptides that also includes endothelin-2 (ET-2) and endothelin-3 (ET-3), which differ from ET-1 at two and six amino acid residue positions, respectively [2]. Characterized by two essential disulfide bridges and a conserved C-terminal hexapeptide region, ET-1 demonstrates high-affinity, reversible binding to both receptor subtypes with IC50 values of 0.15 nM at ETA and 0.12 nM at ETB receptors, establishing it as the prototypical non-selective endothelin receptor agonist . The compound is supplied as a synthetic peptide with ≥95% purity and demonstrates robust biological activity across multiple downstream signaling pathways, including phospholipase C activation (EC50 = 0.3 nM) and intracellular calcium mobilization, making it an essential tool for cardiovascular, renal, and cancer biology research .

Why Endothelin 1 Cannot Be Substituted with Endothelin 2 or Endothelin 3 in Critical Assays


While endothelin-2 (ET-2) and endothelin-3 (ET-3) share structural homology and receptor targets with endothelin-1, they exhibit profoundly divergent pharmacological profiles that preclude simple interchange in experimental systems. The ETA receptor demonstrates high selectivity for ET-1 and ET-2 over ET-3, whereas the ETB receptor exhibits approximately equal affinity for all three isopeptides [1]. Consequently, substituting ET-2 for ET-1 in tissues expressing predominantly ETA receptors (e.g., human umbilical artery) may yield comparable responses, but substituting ET-3 would produce minimal to no effect due to its >100-fold lower ETA affinity [2]. Conversely, in systems where ETB-mediated signaling predominates, ET-3 may serve as a partial substitute, but ET-1 remains the only isopeptide capable of fully activating both receptor populations simultaneously, a property critical for studies of integrated physiological responses [3]. Furthermore, ET-1 exhibits unique receptor binding kinetics and resistance to antagonist displacement by BQ-123 and FR139317 compared to sarafotoxins, indicating that even structurally related peptides engage the ETA receptor through distinct molecular mechanisms with differential downstream signaling consequences [4]. These quantitative differences in receptor selectivity, tissue-specific potency, and antagonist pharmacology render ET-1 the irreplaceable reference agonist for comprehensive endothelin system investigation.

Quantitative Differentiation of Endothelin 1 vs. Analogs: Head-to-Head Receptor Binding and Functional Data


Differential ETA vs. ETB Receptor Binding Affinity: Endothelin 1 Demonstrates Balanced, Sub-Nanomolar Dual Receptor Engagement

In competitive radioligand binding assays, endothelin-1 exhibits nearly equipotent high-affinity binding to both ETA and ETB receptors, with IC50 values of 0.15 nM and 0.12 nM, respectively . This balanced dual-receptor profile distinguishes ET-1 from selective agonists such as IRL1620 (ETB-selective) and from endothelin-3, which displays approximately 1000-fold lower affinity for ETA receptors (EC50 > 500 nM) [1]. The <2-fold difference in ETA vs. ETB affinity for ET-1 stands in stark contrast to the >1000-fold ETA/ETB selectivity exhibited by ET-3, establishing ET-1 as the only endogenous isopeptide capable of robustly activating both receptor subtypes at physiologically relevant concentrations.

Receptor pharmacology Radioligand binding ETA/ETB selectivity

Superior Vasoconstrictor Potency: Endothelin 1 Outperforms Endothelin 2 and Endothelin 3 in Vascular Tissues

In rat isolated portal vein rings, endothelin-1 (EC50 = 1.4 nM) is approximately 3.7-fold more potent than endothelin-2 (EC50 = 5.2 nM) and elicits a 55% greater maximal contractile response (0.96 g vs. 0.62 g for ET-3) [1]. In guinea-pig pulmonary artery, the rank order of maximum contraction (Emax%) is ET-1 > ET-2 > ET-3, while the potency order (pD2) is ET-1 = ET-2 > ET-3 [2]. In human umbilical artery, ET-1 (pEC50 7.9) exhibits 2.5-fold higher potency than ET-2 (pEC50 7.5) and complete inactivity of ET-3, confirming that ET-1 is the most consistently potent vasoconstrictor across vascular beds from multiple species [3].

Vascular biology Vasoconstriction Ex vivo pharmacology

Tissue-Specific Receptor Subtype Engagement: Endothelin 1 Activates Both ETA and ETB Receptors in Human Vessels

In human internal mammary artery (IMA), which expresses predominantly ETA receptors, ET-1-induced contraction is partially inhibited by the ETA-selective antagonist FR139317 (10 µM) with a parallel rightward shift of the concentration-contraction curve, yet a high-sensitivity component remains resistant to ETA blockade [1]. This residual contraction is abolished only by combined ETA/ETB antagonism with bosentan or by ETB receptor downregulation with sarafotoxin S6c, demonstrating that ET-1 uniquely engages both receptor subtypes even in tissues where ETA dominates [2]. In contrast, human internal mammary vein (IMV) shows significantly greater sensitivity to ET-1 and sarafotoxin S6c than IMA (P < 0.05), indicating that ET-1's ability to recruit ETB receptors varies with vessel type, a property not shared by ETA-selective agonists [3].

Human vascular pharmacology ETA/ETB receptor Tissue selectivity

Unique Antagonist Pharmacology: Endothelin 1 Exhibits Differential Sensitivity to ETA Antagonists Compared to Sarafotoxins

In guinea-pig isolated iliac artery, both BQ-123 (0.1-1 µM) and FR139317 (1-10 µM) surmountably antagonize ET-1-induced contraction, but with markedly different mechanisms: FR139317 behaves as a competitive antagonist (Schild slope 1.32 ± 0.21, pA2 5.82 ± 0.16), whereas BQ-123 exhibits non-competitive antagonism (Schild slope 0.28 ± 0.08) despite being more potent (apparent pKB 6.6-7.2) [1]. This contrasts with sarafotoxin S6b, against which BQ-123 is a much more potent blocker of contractile responses than against ET-1 responses, despite equal affinity for both agonists in competition binding assays [2]. The atypical, BQ-123/FR139317-insensitive component of ET-1-induced contraction suggests that ET-1 engages a unique ETA receptor conformation or additional receptor population not accessed by sarafotoxins [3].

Antagonist pharmacology ETA receptor BQ-123 FR139317

Rapid Plasma Clearance and Pulmonary Extraction: Endothelin 1 Exhibits Unique In Vivo Pharmacokinetics

Endothelin-1 demonstrates exceptionally rapid clearance from the systemic circulation, with a plasma half-life of intact 125I-ET-1 of only 40 seconds in anesthetized rats, while total radioactivity half-life is 68 seconds [1]. Immunoreactivity of circulating 125I-ET-1 is reduced by 23% within 30 seconds and by 43% within 360 seconds, confirming near-instantaneous removal from plasma [2]. This rapid clearance is mediated predominantly by pulmonary extraction, with the lungs accounting for 82% of total 125I-ET-1 uptake, followed by kidneys (10%), heart (3.6%), and liver (2.7%) [3]. In human studies, the disappearance curve reveals biphasic kinetics with half-lives of 1.4 ± 0.1 minutes and 35 ± 2.8 minutes, while splanchnic and renal vascular beds extract 75 ± 2% and 60 ± 2% of ET-1-like immunoreactivity, respectively [4]. This pharmacokinetic profile—characterized by sub-minute to minute-scale plasma persistence and predominant pulmonary clearance—distinguishes ET-1 from synthetic peptide agonists engineered for extended circulation times.

Pharmacokinetics Plasma half-life In vivo clearance

Structural Basis of Differential Signaling: Cryo-EM Reveals ET-1's Conserved Recognition Mode Across ETA and ETB Receptors

Recent cryo-electron microscopy structures of ETA and ETB receptors bound to ET-1 reveal a highly conserved recognition mode for the endogenous peptide, characterized by a specific α-helical conformation between residues Ser5-His16 while both N- and C-termini show no preferred conformation [1]. This structural architecture, maintained by two essential disulfide bridges, is uniquely required for full dual-receptor activation, as evidenced by SAR studies showing that the entire double cyclic structure is necessary for determining the active conformation of ET-1 [2]. In contrast, synthetic ETB-selective agonists like IRL1620 adopt distinct binding poses that favor ETB over ETA engagement, while linear analogs lose the structural constraints required for ETA activation entirely [3]. The structural basis for ET-1's balanced dual-receptor agonism thus resides in its conserved recognition mode that permits productive coupling to both receptor subtypes, a property not recapitulated by available synthetic analogs.

Structural biology Cryo-EM Receptor activation Structure-activity relationship

Procurement-Guiding Research Applications for Endothelin 1 Based on Verified Differential Performance


Cardiovascular Pharmacology: Characterization of Novel ETA/ETB Antagonists and Dual Antagonists

Given ET-1's balanced high-affinity binding to both ETA (IC50 0.15 nM) and ETB (IC50 0.12 nM) receptors, combined with its unique antagonist pharmacology characterized by non-competitive BQ-123 antagonism (Schild slope 0.28) and residual FR139317-insensitive contraction, ET-1 is the optimal reference agonist for screening and characterizing novel endothelin receptor antagonists [1]. The compound's ability to engage both receptor subtypes in human vascular tissues (IMA and IMV) with differential sensitivity to ETA blockade enables precise determination of antagonist selectivity and functional efficacy across receptor populations [2]. Researchers should prioritize ET-1 over ET-2 or ET-3 for antagonist development programs because only ET-1 recapitulates the full spectrum of native receptor activation patterns observed in human cardiovascular tissues, ensuring that candidate compounds are evaluated against the most physiologically relevant agonist.

Vascular Biology and Hypertension Research: Ex Vivo Vessel Reactivity Studies

ET-1's superior vasoconstrictor potency (EC50 = 1.4 nM in rat portal vein, 3.7-fold more potent than ET-2) and 55% greater maximal contractile response (0.96 g vs. 0.62 g for ET-3) make it the preferred agonist for ex vivo vessel reactivity studies [3]. The compound's consistent potency ranking across vascular beds from multiple species (ET-1 ≥ ET-2 >> ET-3) minimizes experimental variability and reduces peptide consumption [4]. Investigators studying endothelial dysfunction, hypertension, or vascular remodeling should select ET-1 because its robust and reproducible contractile responses enable reliable quantification of vascular reactivity changes induced by disease models or pharmacological interventions, a requirement not met by the weaker and more variable responses elicited by ET-2 and ET-3.

Structural Biology and Computational Drug Design: Template for ETA/ETB Dual Antagonist Development

Recent cryo-EM structures of ETA and ETB receptors bound to ET-1 reveal a highly conserved recognition mode characterized by an α-helical conformation (Ser5-His16) that enables productive coupling to both receptor subtypes [5]. This structural information, combined with established SAR demonstrating that the intact double cyclic structure is essential for dual-receptor activation, positions ET-1 as the critical template for structure-based drug design targeting the endothelin system [6]. Computational chemists and structural biologists should procure ET-1 for molecular docking studies and pharmacophore modeling because no synthetic analog recapitulates the conserved recognition mode that permits high-affinity binding to both ETA and ETB receptors, making ET-1 the only experimentally validated scaffold for dual antagonist development.

In Vivo Pharmacokinetic and Clearance Mechanism Studies: Pulmonary Extraction and Receptor-Mediated Clearance

ET-1's exceptionally rapid plasma clearance (intact 125I-ET-1 half-life = 40 seconds in rat) and predominant pulmonary extraction (82% of total uptake) make it an ideal probe for investigating peptide clearance mechanisms and receptor-mediated endocytosis pathways [7]. The compound's biphasic disappearance kinetics in humans (initial t1/2 = 1.4 ± 0.1 min; late t1/2 = 35 ± 2.8 min) and high splanchnic/renal extraction (75% and 60%, respectively) provide a well-characterized baseline for studying alterations in clearance under pathological conditions [8]. Researchers should select ET-1 over longer-acting synthetic analogs for clearance studies precisely because its rapid and predictable elimination kinetics allow sensitive detection of changes in clearance rates induced by disease states or pharmacological interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endothelin 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.